Cas no 16154-70-4 (Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate)
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
- 4-(4-aminophenyl)-1-piperazinecarboxylic acid ethyl ester
- 4-(4-aminophenyl)-piperazine-1-carboxylic acid ethyl ester
- J-520926
- MFCD11848963
- DTXSID10653889
- DA-33999
- 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
- AKOS005069977
- 1X-0601
- 16154-70-4
- YMOGSBUAJSYWPC-UHFFFAOYSA-N
- CS-0361542
- SCHEMBL2581059
-
- MDL: MFCD11848963
- Inchi: 1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
- InChI Key: YMOGSBUAJSYWPC-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C2C=CC(=CC=2)N)CC1)=O
Computed Properties
- Exact Mass: 249.14800
- Monoisotopic Mass: 249.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 58.8Ų
Experimental Properties
- PSA: 58.80000
- LogP: 2.13140
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32500-1g |
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
16154-70-4 | 95% | 1g |
£370.00 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300589-1 mg |
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |
16154-70-4 | 1mg |
¥519.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300589A-5 mg |
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |
16154-70-4 | 5mg |
¥587.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300589-1mg |
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |
16154-70-4 | 1mg |
¥519.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300589A-5mg |
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, |
16154-70-4 | 5mg |
¥587.00 | 2023-09-05 | ||
| abcr | AB268822-1g |
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate, 95%; . |
16154-70-4 | 95% | 1g |
€478.80 | 2025-04-20 | |
| Apollo Scientific | OR32500-500mg |
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
16154-70-4 | 95% | 500mg |
£231.00 | 2025-02-20 | |
| Apollo Scientific | OR32500-5g |
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
16154-70-4 | 95% | 5g |
£1664.00 | 2025-02-20 | |
| Apollo Scientific | OR32500-10g |
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
16154-70-4 | 95% | 10g |
£2957.00 | 2025-02-20 | |
| A2B Chem LLC | AA87523-1mg |
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester |
16154-70-4 | >95% | 1mg |
$201.00 | 2024-04-20 |
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Suppliers
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate: A Comprehensive Overview
Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate, also known by its CAS number 16154-70-4, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with an ethyl carboxylate group and a 4-amino phenyl substituent. The molecule's structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The synthesis of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate typically involves multi-step reactions, often starting from piperazine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing reaction times while maintaining high yields. These developments underscore the compound's importance as a building block in organic synthesis.
One of the most notable applications of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate is in the development of bioactive molecules. Its structure allows for easy functionalization, making it an ideal candidate for drug design. For example, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. A recent study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing novel anti-cancer agents.
In addition to its role in drug discovery, Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate has found applications in materials science. Its ability to form coordination complexes with metal ions has led to its use in designing advanced materials for catalysis and sensing applications. For instance, researchers have utilized this compound to create highly sensitive sensors for detecting heavy metal ions in aqueous environments.
Recent research has also focused on understanding the biodegradation and environmental impact of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid microbial degradation, minimizing its ecological footprint. This finding is particularly relevant for industries involved in large-scale production and application of this compound.
The versatility of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate extends to its use as a chiral auxiliary in asymmetric synthesis. Its chiral derivatives have been employed to synthesize enantiomerically enriched compounds, which are critical for developing enantioselective drugs. This application highlights the compound's role as a key intermediate in modern organic synthesis.
Moreover, advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties, making it suitable for applications in organic electronics and optoelectronics.
In conclusion, Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxy late (CAS No: 16154-70-4) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthetic methodologies and application development, positions it as an essential tool in modern chemical research.
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